1-(3-hydroxypropyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
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Overview
Description
1-(3-hydroxypropyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, a hydroxypropyl group, and a pyridinylmethylthio substituent, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-hydroxypropyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the hydroxypropyl and pyridinylmethylthio groups through nucleophilic substitution and thiolation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production while maintaining the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-hydroxypropyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the pyridinylmethylthio moiety.
Scientific Research Applications
1-(3-hydroxypropyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It may be utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 1-(3-hydroxypropyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to specific sites, modulating biological activity and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-(3-hydroxypropyl)-4-((pyridin-2-ylmethyl)thio)-quinazolin-2(1H)-one: Lacks the tetrahydro modification, which may affect its reactivity and biological activity.
1-(3-hydroxypropyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-4(1H)-one: Variation in the position of the hydroxypropyl group, leading to different chemical properties.
Uniqueness
1-(3-hydroxypropyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one stands out due to its specific combination of functional groups and structural features, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial contexts.
Properties
IUPAC Name |
1-(3-hydroxypropyl)-4-(pyridin-2-ylmethylsulfanyl)-5,6,7,8-tetrahydroquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c21-11-5-10-20-15-8-2-1-7-14(15)16(19-17(20)22)23-12-13-6-3-4-9-18-13/h3-4,6,9,21H,1-2,5,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMSLOCXNCJUHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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